molecular formula C15H9BrClNO2 B11651405 5-bromo-2-(2-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione

5-bromo-2-(2-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11651405
M. Wt: 350.59 g/mol
InChI Key: WQWOBCSHAQGNMK-UHFFFAOYSA-N
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Description

5-bromo-2-(2-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(2-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the bromination of 2-(2-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(2-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

5-bromo-2-(2-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-(2-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the bromine substituent.

    5-chloro-2-(2-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione: Contains chlorine instead of bromine.

    5-methyl-2-(2-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione: Contains a methyl group instead of bromine.

Uniqueness

The presence of both bromine and chlorine atoms in 5-bromo-2-(2-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione imparts unique chemical properties, such as increased reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H9BrClNO2

Molecular Weight

350.59 g/mol

IUPAC Name

5-bromo-2-(2-chloro-4-methylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C15H9BrClNO2/c1-8-2-5-13(12(17)6-8)18-14(19)10-4-3-9(16)7-11(10)15(18)20/h2-7H,1H3

InChI Key

WQWOBCSHAQGNMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)Cl

Origin of Product

United States

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